1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is an organic compound that features a benzimidazole core substituted with a thiophene ring and a methylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thiophene Substitution: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Methylprop-2-enyl Group Introduction: The methylprop-2-enyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating or electron-withdrawing nature of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the thiophene and methylprop-2-enyl groups.
2-Thiophenylbenzimidazole: Similar structure but without the methylprop-2-enyl group.
1-(2-Methylprop-2-enyl)benzimidazole: Similar structure but without the thiophene ring.
Uniqueness
1-(2-methylprop-2-en-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to the combination of its benzimidazole core, thiophene ring, and methylprop-2-enyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11(2)10-17-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLVEJEJYYAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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